![molecular formula C12H13N3O4S B2654428 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1798638-98-8](/img/structure/B2654428.png)
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
Pyrrolidine derivatives, including pyrrolidine-2,5-diones, have a non-planar ring structure due to sp3 hybridization . This allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” were not found, it’s known that pyrrolidine-2,5-diones derivatives are important in organic synthesis and medicinal chemistry .Scientific Research Applications
- TAK-438 is a novel antisecretory drug that may serve as an alternative to proton pump inhibitors (PPIs) for acid-related diseases. It specifically targets the proton pump (H+/K±ATPase) in gastric parietal cells, reducing acid secretion and potentially alleviating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
- Researchers have synthesized pyrrole derivatives, including TAK-438 , as part of their pursuit to develop potent potassium-competitive acid blockers (P-CABs). These compounds aim to inhibit gastric acid secretion by competing with potassium ions at the proton pump binding site .
- The non-aromatic substituent (sec-butyl) at position 3 of the pyrrolidine-2,5-dione ring positively influences anticonvulsant activity. Specific modifications, such as introducing a 3-trifluoromethylphenylpiperazine fragment, enhance the compound’s efficacy .
- The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates containing the pyrrolidine ring. Understanding these factors can guide medicinal chemists in designing new pyrrolidine compounds with diverse biological effects .
- The pyrrolidine scaffold offers a versatile platform for drug discovery due to its sp3-hybridization, stereochemistry, and non-planarity. Medicinal chemists can explore diverse pharmacophore space by modifying pyrrolidine derivatives .
- Beyond TAK-438 , other pyrrolidine-based compounds, such as pyrrolizines and pyrrolidine-2-one derivatives, have been investigated for their bioactivity. Researchers continue to explore their potential in treating various human diseases .
Gastrointestinal Disorders: Proton Pump Inhibitor (PPI) Alternative
Potassium-Competitive Acid Blocker (P-CAB) Development
Anticonvulsant Properties
Stereochemistry and Drug Binding
Structural Diversity and Pharmacophore Exploration
Bioactive Molecules with Target Selectivity
properties
IUPAC Name |
1-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-11-3-4-12(17)15(11)9-7-14(8-9)20(18,19)10-2-1-5-13-6-10/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZYRFLBEHUOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.